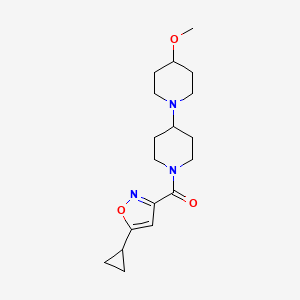

1'-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-methoxy-1,4'-bipiperidine

Description

This compound features a 1,4'-bipiperidine core with two key substituents:

- A 4-methoxy group on one piperidine ring.

- A 5-cyclopropyl-1,2-oxazole-3-carbonyl moiety attached to the other piperidine.

Propriétés

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c1-23-15-6-10-20(11-7-15)14-4-8-21(9-5-14)18(22)16-12-17(24-19-16)13-2-3-13/h12-15H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUGKKTVJXDPMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-methoxy-1,4’-bipiperidine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazole ring, the introduction of the cyclopropyl group, and the coupling of the bipiperidine moiety. Common reagents used in these reactions include cyclopropylamine, oxalyl chloride, and piperidine derivatives. Reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1’-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-methoxy-1,4’-bipiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the oxazole ring and the piperidine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

1’-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-methoxy-1,4’-bipiperidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 1’-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-methoxy-1,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways involved depend on the biological context and the specific application being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Analysis

The table below compares the target compound with three analogs from recent literature and commercial catalogs:

Key Differences and Implications

a) Heterocyclic Core Variations

- Target vs. 2034602-10-1 : The target’s 1,2-oxazole differs from the triazolone ring in the latter. Triazolones are prone to hydrolysis, whereas 1,2-oxazoles are more stable, suggesting better metabolic resilience for the target .

- Target vs.

b) Substituent Effects

- Methoxy Group : Present in the target and 1705835-15-9, this group enhances water solubility compared to bromine or trifluoromethyl substituents .

- Cyclopropyl vs. Bromine : The cyclopropyl group in the target improves steric shielding without the toxicity risks associated with bromine .

c) Backbone Modifications

Research and Commercial Relevance

- Pharmacological Potential: The target’s combination of a stable 1,2-oxazole and bipiperidine backbone makes it a candidate for central nervous system (CNS) targets, where metabolic stability and blood-brain barrier penetration are critical.

- Commercial Availability : Analogs like 2034602-10-1 are marketed for research (e.g., $8–$10/g), but their trifluoromethyl group limits scalability due to synthetic complexity .

- Salt Forms : The dihydrochloride salt of 1315368-72-9 highlights strategies to improve solubility, a consideration for future formulations of the target compound .

Activité Biologique

1'-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-methoxy-1,4'-bipiperidine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1'-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-methoxy-1,4'-bipiperidine is with a molecular weight of approximately 332.35 g/mol. The compound features a bipiperidine core substituted with both a cyclopropyl oxazole and a methoxy group, which may influence its biological activity.

Research indicates that compounds containing oxazole moieties often exhibit significant biological activities, including antimicrobial and anticancer properties. The presence of the bipiperidine structure may enhance the binding affinity to biological targets.

Antimicrobial Properties

Studies have shown that derivatives of oxazole compounds can inhibit bacterial growth. For instance, a related compound demonstrated effective inhibition against E. coli and S. aureus, with IC50 values in the low μg/mL range . The structural similarity suggests that 1'-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-methoxy-1,4'-bipiperidine could exhibit comparable antimicrobial effects.

Anticancer Activity

Preliminary investigations into related oxazole derivatives indicate promising antiproliferative activity against various human tumor cell lines. Compounds in this class have shown GI50 values ranging from nM to μM, suggesting potential for further development in cancer therapeutics .

Study on Antimicrobial Efficacy

A study focused on the antibacterial properties of oxazole derivatives revealed that specific substitutions significantly enhanced their activity against resistant bacterial strains. The presence of cyclic amines in the structure was noted to improve solubility and antibacterial potency compared to simpler derivatives .

Study on Anticancer Effects

Another investigation into pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles showed that these compounds exhibited significant antiproliferative effects across multiple cancer cell lines. The study emphasized the importance of structural modifications in optimizing activity and selectivity against cancer cells .

Comparative Activity Table

| Compound Name | Structure Type | IC50 (μg/mL) | Target Pathogen/Cell Line |

|---|---|---|---|

| 1'-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-methoxy-1,4'-bipiperidine | Oxazole derivative | TBD | TBD |

| Benzothiazole derivatives | Antibacterial | 0.0033 - 0.046 | E. coli, S. aureus |

| Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles | Anticancer | nM - μM | Various tumor cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.